(3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol
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Overview
Description
(3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a cyclopropanesulfonyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a γ-lactam, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Cyclopropanesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using cyclopropanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the hydroxyl group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonyl group.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a deoxygenated or desulfonylated product.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanesulfonyl group can act as a bioisostere, mimicking the function of other functional groups in biological systems. The hydroxyl group may participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-(Methanesulfonyl)pyrrolidin-3-ol: Similar structure but with a methanesulfonyl group instead of a cyclopropanesulfonyl group.
(3R)-1-(Ethanesulfonyl)pyrrolidin-3-ol: Features an ethanesulfonyl group.
(3R)-1-(Propylsulfonyl)pyrrolidin-3-ol: Contains a propylsulfonyl group.
Uniqueness
(3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C7H13NO3S |
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Molecular Weight |
191.25 g/mol |
IUPAC Name |
(3R)-1-cyclopropylsulfonylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H13NO3S/c9-6-3-4-8(5-6)12(10,11)7-1-2-7/h6-7,9H,1-5H2/t6-/m1/s1 |
InChI Key |
MHISXEQFRSBVNT-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)S(=O)(=O)C2CC2 |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)O |
Origin of Product |
United States |
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